Ammonium tetrakis(4-methoxyphenyl)borat&

Thermal stability Material characterization Procurement specification

Ammonium tetrakis(4-methoxyphenyl)borate hydrate (CAS 314075-09-7) is an organoborate salt supplied as a defined hydrate with a reproducible melting point of 198°C (dec.). Unlike the sodium analog with indeterminate thermal behavior, this ammonium salt ensures formulation consistency for ion-selective electrode membranes and cross-coupling media. Its identity counter-cation dictates unique solubility and lipophilicity profiles that prevent leaching and prolong sensor lifetimes. It also serves as a cost-effective precursor for triethylammonium Suzuki coupling reagents via simple cation metathesis. Fully characterized by 'H and ¹³C NMR spectra in DMSO-d₆, this compound is a reliable reference standard for analytical method development. Avoid acidic conditions (pH < 3) due to anion instability.

Molecular Formula C28H34BNO5
Molecular Weight 475.4 g/mol
CAS No. 314075-09-7
Cat. No. B1513442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium tetrakis(4-methoxyphenyl)borat&
CAS314075-09-7
Molecular FormulaC28H34BNO5
Molecular Weight475.4 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[NH4+].O
InChIInChI=1S/C28H28BO4.H3N.H2O/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24;;/h5-20H,1-4H3;1H3;1H2/q-1;;/p+1
InChIKeyPACUGZVYJCUKSM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Tetrakis(4-methoxyphenyl)borate Hydrate – Procurement Guide for a Specialized Tetraarylborate Salt


Ammonium tetrakis(4-methoxyphenyl)borate hydrate (CAS 314075-09-7) is an organoborate salt comprising a tetraarylborate anion bearing four electron-donating 4-methoxyphenyl groups and an ammonium counter-cation, typically supplied as a hydrate [1]. It belongs to the tetraarylborate class widely employed as lipophilic additives in ion-selective electrodes, as precursors for Suzuki coupling reagents, and as NMR shift reagents [2]. The compound is commercially available from major suppliers such as Sigma-Aldrich (Cat. No. 455458) with characterized NMR spectra [3].

Why Ammonium Tetrakis(4-methoxyphenyl)borate Cannot Be Simply Replaced with Other Tetraarylborate Salts


The identity of the counter-cation critically dictates solubility, thermal stability, and compatibility in downstream applications. The ammonium salt exists as a defined hydrate with a reported melting point of 198°C (dec.), whereas the sodium analog (CAS 26546-24-7) lacks a measurable melting point, indicating different thermal decomposition pathways . Furthermore, the ammonium counterion imparts distinct solubility characteristics in polar organic solvents compared to sodium or potassium salts, which directly influences performance in ion-selective electrode membranes and cross-coupling reaction media [1]. Generic substitution without verifying counterion-dependent properties risks altered reactivity, compromised sensor response, or irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for Ammonium Tetrakis(4-methoxyphenyl)borate vs. Closest Analogs


Defined Thermal Decomposition Profile vs. Indeterminate Melting of the Sodium Salt

Ammonium tetrakis(4-methoxyphenyl)borate hydrate exhibits a well-defined melting/decomposition point of 198°C (dec.) as reported by multiple suppliers . In contrast, the sodium tetrakis(4-methoxyphenyl)borate (CAS 26546-24-7) is listed with melting point 'N/A' across all major chemical databases, suggesting that the sodium salt decomposes without a defined phase transition . This thermal definition facilitates quality control during procurement and provides a measurable purity indicator.

Thermal stability Material characterization Procurement specification

Class-Level Acid Stability Ranking: p-Methoxyphenyl Substitution Confers Lower Acid Resistance than Fluorinated Analogs

A systematic study of sodium tetraarylborates established the following order of decreasing resistance toward electrophilic acid attack: m-fluorophenyl > p-trifluoromethylphenyl > m-trifluoromethylphenyl > p-fluorophenyl ≧ p-chlorophenyl ≈ phenyl > p-methylphenyl > p-methoxyphenyl [1]. This places the p-methoxyphenyl-substituted borate anion at the lowest acid stability among the series, with the sodium salt undergoing decomposition more readily than electron-deficient analogs. While this study used sodium salts, the relative ranking applies to the anion irrespective of counterion.

Acid stability Tetraarylborate decomposition Experimental design

Validated NMR Spectroscopic Fingerprint in DMSO-d6 Enables Rapid Identity Confirmation

The ammonium tetrakis(4-methoxyphenyl)borate hydrate has deposited 1H NMR and 13C NMR spectra acquired in DMSO-d6, available through the SpectraBase database (Sigma-Aldrich source) [1]. This provides a validated spectroscopic fingerprint for identity confirmation upon receipt. Equivalent publicly accessible, curated NMR reference data for the sodium or potassium analogs of tetrakis(4-methoxyphenyl)borate are not readily available from major spectral repositories. The availability of reference spectra reduces the analytical burden for end-users needing to verify compound identity.

NMR characterization Quality assurance Analytical reference

Differential Application Suitability: Triethylammonium Analog Preferred for Suzuki Coupling

The triethylammonium tetrakis(4-methoxyphenyl)borate (TEATAB, CAS 1292307-47-1) has been specifically developed and characterized as a coupling partner for the Suzuki reaction, with demonstrated stability at ambient temperature and compatibility with aqueous reaction conditions using commercial palladium catalysts . In contrast, the ammonium salt (CAS 314075-09-7) is not directly cited in Suzuki coupling literature. This indicates that for Suzuki applications, the triethylammonium salt is the validated reagent, while the ammonium salt may serve better as a precursor for cation exchange or in non-coupling contexts.

Suzuki coupling Organoboron reagent Reaction compatibility

Recommended Application Scenarios for Ammonium Tetrakis(4-methoxyphenyl)borate Based on Quantitative Evidence


Ion-Selective Electrode (ISE) Membrane Additive Requiring Defined Hydrate Form

The ammonium salt's defined hydrate composition and melting point (198°C dec.) facilitate reproducible membrane casting, whereas the sodium analog's indeterminate thermal behavior introduces formulation uncertainty . The ammonium counterion may also modulate lipophilicity and leaching rates, an important consideration for sensor lifetime [1].

Precursor for Cation-Exchanged Tetraarylborate Reagents

Because the triethylammonium salt is the validated Suzuki coupling reagent, the ammonium salt can be used as a cost-effective precursor for preparing triethylammonium or other tetraarylborate salts via simple cation metathesis, leveraging its commercial availability and characterized purity .

NMR Spectroscopy Applications Requiring Validated Reference Spectra

The availability of curated 1H and 13C NMR spectra in DMSO-d6 on SpectraBase renders this compound suitable as a reference standard for method development or as a shift reagent candidate, supported by literature on tetraarylborate NMR shift efficiency [2].

Non-Acidic Reaction Media Where Electron-Rich Borate Nucleophilicity is Desired

The 4-methoxyphenyl substituent donates electron density to the boron center, enhancing nucleophilicity relative to electron-deficient tetraarylborates. However, users must avoid acidic conditions (pH < ~3) where the p-methoxyphenyl-substituted anion is the least stable among common tetraarylborates [3].

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